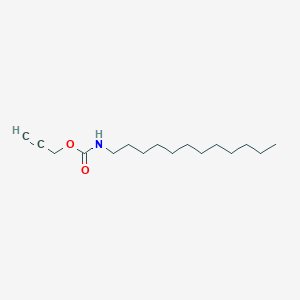
Prop-2-yn-1-yl dodecylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl dodecylcarbamate is an organic compound characterized by the presence of a prop-2-yn-1-yl group attached to a dodecylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl dodecylcarbamate can be synthesized through the reaction of prop-2-yn-1-ol with dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Prop-2-yn-1-ol+Dodecyl isocyanate→Prop-2-yn-1-yl dodecylcarbamate
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the subsequent purification of the product through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl dodecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or alkynes.
Applications De Recherche Scientifique
Prop-2-yn-1-yl dodecylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of prop-2-yn-1-yl dodecylcarbamate involves its interaction with molecular targets through its reactive functional groups. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The dodecylcarbamate moiety can interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl carbamate: Lacks the dodecyl chain, resulting in different solubility and reactivity properties.
Dodecyl carbamate: Lacks the prop-2-yn-1-yl group, affecting its ability to participate in click chemistry reactions.
Prop-2-yn-1-yl dodecylamine: Similar structure but with an amine group instead of a carbamate, leading to different reactivity and biological activity.
Uniqueness
Prop-2-yn-1-yl dodecylcarbamate is unique due to the combination of the prop-2-yn-1-yl group and the dodecylcarbamate moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo click chemistry reactions and interact with biological membranes makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
146135-07-1 |
|---|---|
Formule moléculaire |
C16H29NO2 |
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
prop-2-ynyl N-dodecylcarbamate |
InChI |
InChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18) |
Clé InChI |
RIFNJJTZEQXNRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


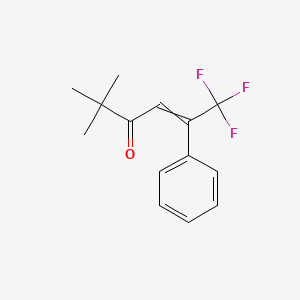
![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
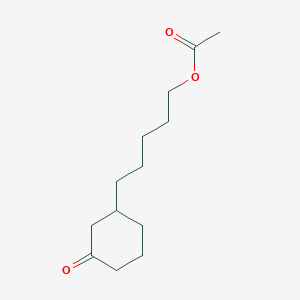
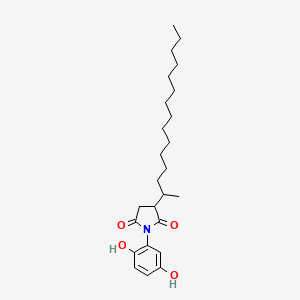
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
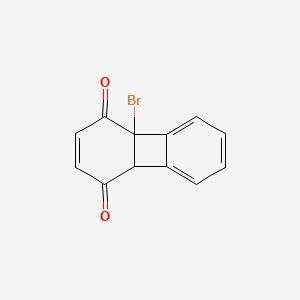
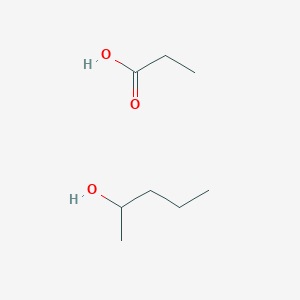
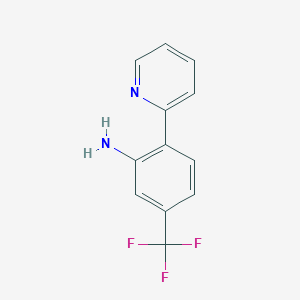
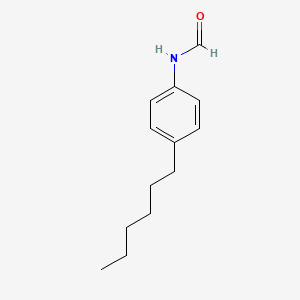
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
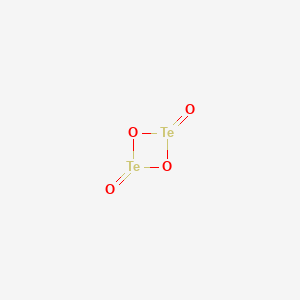
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
